molecular formula C23H22N2O3 B2919098 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 942013-91-4

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2919098
CAS No.: 942013-91-4
M. Wt: 374.44
InChI Key: INPWRPLDVRTVIF-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a substituted naphthalene carboxamide derivative characterized by a methoxy group at the 3-position and a 2-oxopiperidinyl moiety at the 4-position of the aniline ring. Key structural attributes include:

  • Naphthalene-1-carboxamide backbone: Common in analogs with demonstrated antimycobacterial activity.
  • Substituents: The 3-methoxy group and 4-(2-oxopiperidin-1-yl) group distinguish it from simpler phenyl-substituted analogs (e.g., methoxy, methyl, or halogen substituents) .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-15-17(12-13-20(21)25-14-5-4-11-22(25)26)24-23(27)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPWRPLDVRTVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic compound with significant potential in pharmacology, particularly due to its unique structural features that include a naphthalene core, a methoxy group, and a piperidinone moiety. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2}. Its structure suggests potential interactions with various biological targets due to the presence of the piperidine ring and the naphthalene scaffold, which are known for their roles in numerous pharmacological agents.

This compound has been primarily studied for its activity as an inhibitor of activated factor X (FXa) in the coagulation cascade. By inhibiting FXa, it effectively reduces thrombin generation, which is crucial in managing thromboembolic diseases. Additionally, preliminary studies suggest that it may also inhibit carbonic anhydrase enzymes, impacting physiological processes such as respiration and ion transport.

Anticoagulant Properties

The compound has demonstrated significant anticoagulant effects by inhibiting FXa. This activity is vital for developing therapies for conditions like deep vein thrombosis and pulmonary embolism.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related naphthalene derivatives have shown antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. In vitro studies using MTT assays have reported IC50 values ranging from 8.4 to 10.4 µM for these compounds .

Antiviral Effects

The compound has also been explored for its antiviral properties. It has shown effectiveness against viruses such as herpes simplex virus types 1 and 2, influenza viruses A and B, and HIV type 1. These findings suggest a broad spectrum of activity that could be leveraged in therapeutic contexts.

Case Studies

  • Anticancer Activity : A study involving a series of naphthalene derivatives highlighted their ability to induce apoptosis in cancer cells. For example, one derivative demonstrated a 22.86% apoptotic effect on HepG2 cells compared to control, along with a significant increase in caspase-3 levels .
  • Inhibition of Carbonic Anhydrase : The compound's inhibitory action on carbonic anhydrase was assessed through enzyme assays, showing potential implications for treatments targeting respiratory disorders.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₈H₁₉N₃O₂Piperidine derivativeFXa inhibitor; potential anticancer and antiviral properties
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamideC₂₂H₂₂N₂O₄SSulfonamide structureAntitumor; inhibits carbonic anhydrase; antiviral effects

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Activity

Lipophilicity (logk or logP) is a critical determinant of antimycobacterial efficacy, as it influences membrane permeability and bioavailability . The following table compares substituents and lipophilicity of key analogs:

Compound Name Substituent(s) logk (Experimental) logP (Calculated) Antimycobacterial MIC (µM)
N-(3-methoxyphenyl)naphthalene-1-carboxamide (2b) 3-OCH₃ 3.02 3.85 12.5 (vs. M. avium)
N-(4-methylphenyl)naphthalene-1-carboxamide (3c) 4-CH₃ 3.12 3.91 6.25 (vs. M. avium)
N-(3-fluorophenyl)naphthalene-1-carboxamide (4b) 3-F 3.18 3.78 6.25 (vs. M. avium)
N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (7c) 4-CF₃ 3.95 4.51 59 (IC₅₀ for PET inhibition)
Target Compound 3-OCH₃, 4-(2-oxopiperidin-1-yl) Not reported Predicted higher Not tested

Key Observations :

  • Lipophilicity Trends : Electron-withdrawing groups (e.g., CF₃) increase lipophilicity (logk = 3.95 for 7c), whereas methoxy groups (logk = 3.02 for 2b) reduce it . The 2-oxopiperidinyl group in the target compound likely enhances lipophilicity compared to 2b due to its cyclic amide structure.
  • Antimycobacterial Activity : Substituted phenyl derivatives (e.g., 3c, 4b) exhibit MIC values as low as 6.25 µM, surpassing rifampicin . The absence of a polar 2-oxopiperidinyl group in these analogs suggests that bulky substituents at the 4-position may interfere with target binding or membrane penetration.

Antimycobacterial Efficacy :

  • Compounds with 3-methoxy (2b) or 3-fluoro (4b) substituents show superior activity against Mycobacterium avium subsp. paratuberculosis compared to rifampicin .
  • Hydroxynaphthalenecarboxamides (e.g., 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide) demonstrate MIC = 12 µM against M. tuberculosis H37Ra with minimal cytotoxicity .

Cytotoxicity :

  • Most active analogs (e.g., 2b, 3c) exhibit low cytotoxicity (IC₅₀ > 100 µM) in THP-1 cells, suggesting a favorable therapeutic index .

However, its cyclic amide structure could enhance metabolic stability.

Structure-Activity Relationships (SAR)

  • Position of Substituents : Meta-substituted derivatives (e.g., 3-OCH₃ in 2b) generally outperform para-substituted analogs in antimycobacterial activity .
  • Lipophilicity Threshold : Optimal logk values for activity range between 3.0–3.5; higher lipophilicity (e.g., 7c, logk = 3.95) correlates with reduced PET inhibition but unconfirmed antimycobacterial effects .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups both enhance activity, suggesting a bilinear dependence on electronic properties .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural validation of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons, methoxy groups, and piperidinone ring signals. For example, the methoxy group typically appears as a singlet at ~3.8 ppm.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl stretches (amide C=O at ~1650–1680 cm1^{-1}) and piperidinone C=O (1700–1750 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ for C24_{24}H23_{23}N2_2O3_3: 393.1708).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise Coupling : Use Buchwald-Hartwig amination to couple the naphthalene carboxamide fragment with the methoxy-piperidinone phenyl moiety under Pd catalysis.
  • Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (≥98% by C18 column, UV detection at 254 nm) .
  • Reaction Monitoring : Track intermediates using thin-layer chromatography (TLC) and optimize reaction time/temperature via Design of Experiments (DoE).

Q. What strategies are recommended for assessing the compound’s stability under laboratory storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubate the compound at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition temperature >200°C) .
  • Light Sensitivity : Expose to UV light (320–400 nm) and monitor photodegradation using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-Response Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
  • Solubility Checks : Measure solubility in assay buffers (e.g., DMSO/PBS) to rule out false negatives due to precipitation.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions that may explain discrepancies .

Q. What computational approaches are suitable for predicting the compound’s binding mode to its target protein?

  • Methodology :

  • Molecular Docking : Perform flexible docking using AutoDock Vina or Schrödinger Glide. Prepare the protein structure (PDB ID) by removing water molecules and adding hydrogens.
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å).
  • Binding Free Energy Calculations : Use MM/GBSA or free energy perturbation (FEP) to quantify affinity differences between analogs .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

  • Methodology :

  • In Vitro Hepatocyte Assays : Incubate with human/rat liver microsomes and identify Phase I/II metabolites via LC-HRMS.
  • Isotopic Labeling : Synthesize 14C^{14}C-labeled compound for tracking excretion routes (urine vs. feces) in rodent studies.
  • CYP Inhibition Assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Q. What experimental designs are critical for evaluating the compound’s toxicity profile?

  • Methodology :

  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 (±S9 metabolic activation).
  • hERG Channel Assay : Measure IC50_{50} using patch-clamp electrophysiology to evaluate cardiac liability.
  • Subacute Toxicity : Administer daily doses (14–28 days) to rodents; monitor body weight, hematology, and histopathology .

Q. How can researchers characterize polymorphic forms of the compound and their impact on bioavailability?

  • Methodology :

  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile).
  • Dissolution Testing : Measure solubility and dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF).
  • Bioavailability Studies : Correlate polymorph stability (via DSC/TGA) with pharmacokinetic parameters (Cmax_{max}, AUC) in animal models .

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